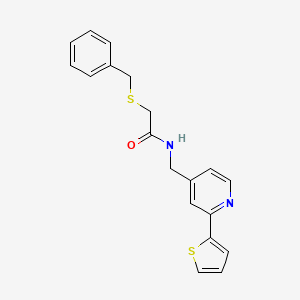

2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Description

2-(Benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a benzylthio group (–S–CH₂C₆H₅), a pyridin-4-ylmethyl backbone, and a thiophen-2-yl substituent.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-19(14-23-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)18-7-4-10-24-18/h1-11H,12-14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQGRDVUQQARAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic compound with a complex molecular structure that includes a benzylthio group, a thiophene moiety, and a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of the compound is with a molecular weight of approximately 354.49 g/mol .

Synthesis

The synthesis of this compound can be achieved through various methods that emphasize the careful selection of reagents and reaction conditions to optimize yield and purity. Typical synthetic routes involve the reaction of thiophene derivatives with benzylthio compounds in the presence of acetamide .

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiophene and pyridine rings have shown promising results in inhibiting various cancer cell lines. The mechanism of action often involves enzyme inhibition and modulation of receptor activities.

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |

| Compound B | MCF7 (Breast Cancer) | 0.67 | |

| Compound C | SW1116 (Colon Cancer) | 0.80 | |

| This compound | TBD | TBD | TBD |

Note: Further testing is required to establish specific IC50 values for this compound against various cancer cell lines.

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial properties. The presence of sulfur in the benzylthio group may enhance the compound's ability to disrupt bacterial cell membranes, leading to cytotoxic effects.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS). Similar compounds have been shown to reduce inflammation in models of endotoxin-induced inflammation .

Case Studies

A review of literature highlights several case studies where structurally related compounds were synthesized and evaluated for biological activity:

- Study on Anticancer Activity : A series of pyridine-thiophene derivatives were synthesized and tested against multiple cancer cell lines, demonstrating varying degrees of potency and selectivity .

- Antimicrobial Assessment : Research on related compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiophene or benzylthio moieties could enhance efficacy .

- Inflammation Models : Compounds featuring similar structural motifs were tested in animal models for their ability to reduce inflammation markers, showing promising results that warrant further exploration .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique combination of benzylthio , thiophene , and pyridine groups distinguishes it from other acetamide derivatives. Below is a comparison with structurally similar compounds from the evidence:

Key Observations :

- The thiophen-2-yl group in the target compound and ’s propanamide derivative may enhance π-π stacking interactions in biological systems compared to purely aromatic phenoxy groups (e.g., 5h, 5m) .

Physicochemical Properties

Melting points and synthesis yields provide insights into stability and synthetic feasibility:

| Compound ID | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | N/A |

| 5h | 133–135 | 88 | |

| 5m | 135–136 | 85 | |

| Not reported | Not reported | ||

| Not reported | Not reported |

Analysis :

- High yields (85–88%) for 5h and 5m suggest efficient synthesis via thiol-alkylation, a method likely applicable to the target compound .

- The absence of melting point data for the target compound limits direct comparison, but its dual sulfur groups may lower melting points relative to rigid thiadiazole derivatives due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.